

Application Notes and Protocols: 1-(4-Fluorobenzyl)-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-[1,4]diazepane
dihydrochloride

Cat. No.: B177028

[Get Quote](#)

For Research Use Only. Not for human or veterinary use.

Introduction

1-(4-Fluorobenzyl)-diazepane dihydrochloride is a research chemical belonging to the 1,4-diazepane class of compounds. The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, known to be associated with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The introduction of a 4-fluorobenzyl group may influence the compound's pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the potential research applications and suggested experimental protocols based on the activities of structurally related compounds.

Physicochemical Properties

Property	Value	Source
CAS Number	199672-23-6	[1] [2]
Molecular Formula	C ₁₂ H ₁₉ Cl ₂ FN ₂	[2]
Molecular Weight	281.20 g/mol	
Appearance	Off-white to light yellow powder	
Purity	Typically >98%	
Storage	Store in a cool, dry place.	

Potential Research Applications

Based on the biological activities of structurally similar 1,4-diazepane derivatives, 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a candidate for investigation in the following areas:

- **Anticoagulant Research:** As a potential inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade.
- **Neuropharmacology Research:** As a potential ligand for sigma receptors, which are implicated in various central nervous system (CNS) disorders.
- **Antimicrobial Research:** As a potential efflux pump inhibitor (EPI) in bacteria, which could reverse multidrug resistance.

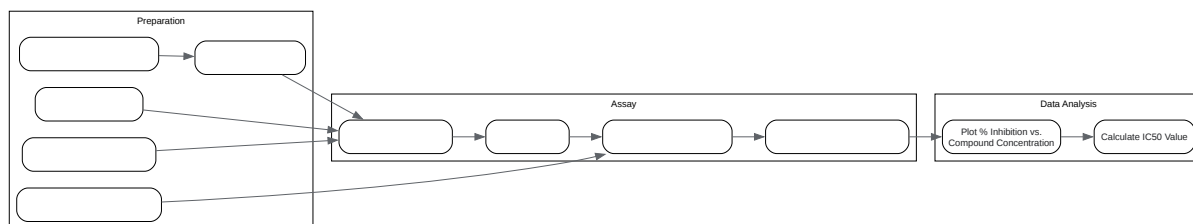
Experimental Protocols

The following are suggested protocols for investigating the potential biological activities of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. These are based on established methods for analogous compounds and should be optimized for specific experimental conditions.

Factor Xa (FXa) Inhibition Assay

This protocol is designed to assess the inhibitory activity of the compound against human Factor Xa.

Workflow for FXa Inhibition Assay:



[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro inhibitory activity against Factor Xa.

Materials:

- Human Factor Xa (purified)
- Chromogenic FXa substrate (e.g., CH₃OCO-D-CHG-Gly-Arg-pNA·AcOH)
- Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in DMSO.
- Perform serial dilutions of the stock solution in the assay buffer to achieve a range of test concentrations.

- In a 96-well plate, add the assay buffer, human FXa solution, and the test compound dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).
- Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the chromogenic substrate to each well.
- Measure the change in absorbance at 405 nm over time using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

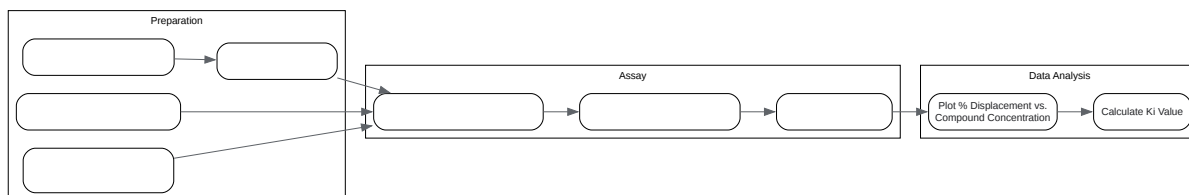
Quantitative Data for Structurally Related Factor Xa Inhibitors (for comparison):

Compound	Target	IC50 (nM)	Reference
YM-96765 (a 1,4-diazepane derivative)	Factor Xa	6.8	

Sigma Receptor Binding Assay

This protocol is to determine the binding affinity of the compound for sigma-1 (σ_1) and sigma-2 (σ_2) receptors.

Workflow for Sigma Receptor Binding Assay:



[Click to download full resolution via product page](#)

Caption: Workflow for determining sigma receptor binding affinity via radioligand displacement.

Materials:

- Membrane preparations expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain).
- Radioligand for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).
- Radioligand for sigma-2 receptor (e.g., [³H]DTG).
- Unlabeled ligands for non-specific binding determination (e.g., haloperidol).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter and cocktail.

Procedure:

- Prepare a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in DMSO.
- Perform serial dilutions of the stock solution.

- In test tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
- Incubate the mixture at a specified temperature for a set time (e.g., 25°C for 120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Calculate the specific binding and the percentage of displacement by the test compound.
- Determine the K_i value from the IC_{50} value using the Cheng-Prusoff equation.

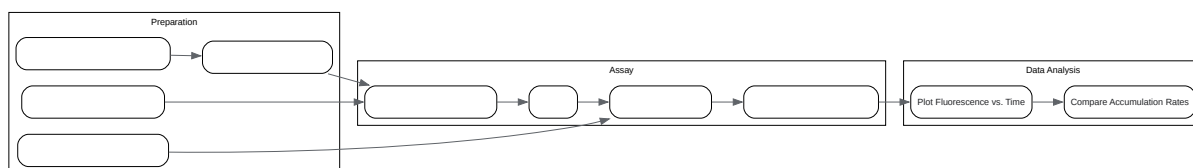
Quantitative Data for Structurally Related Sigma Receptor Ligands (for comparison):

Compound	Target	K_i (nM)	Reference
Benzofuran derivative 2c	σ_1 Receptor	8.0	
Benzofuran derivative 2c	σ_2 Receptor	>1000	
Quinoline derivative 2d	σ_1 Receptor	35	
Quinoline derivative 2d	σ_2 Receptor	130	

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This protocol assesses the ability of the compound to inhibit bacterial efflux pumps, leading to increased intracellular accumulation of a fluorescent substrate.

Workflow for Efflux Pump Inhibition Assay:



[Click to download full resolution via product page](#)

Caption: Workflow for assessing efflux pump inhibition using an ethidium bromide accumulation assay.

Materials:

- Bacterial strain with known efflux pump activity (e.g., *Escherichia coli* overexpressing AcrAB-TolC).
- Ethidium bromide (EtBr).
- Phosphate-buffered saline (PBS).
- 96-well black microplate with a clear bottom.
- Fluorometric microplate reader.

Procedure:

- Grow the bacterial strain to the mid-logarithmic phase, then harvest and wash the cells with PBS.
- Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

- Prepare a solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in PBS.
- In a 96-well plate, add the bacterial suspension and the test compound. Include a positive control (a known efflux pump inhibitor like CCCP or PAβN) and a negative control (no inhibitor).
- Incubate the plate for a short period (e.g., 5 minutes) at room temperature.
- Add ethidium bromide to all wells to a final concentration of, for example, 2 µg/mL.
- Immediately place the plate in a fluorometric reader and monitor the fluorescence (e.g., excitation at 530 nm and emission at 600 nm) at regular intervals for a set duration (e.g., 60 minutes).
- Plot the fluorescence intensity against time. An increased rate of fluorescence increase in the presence of the test compound compared to the control indicates efflux pump inhibition.

Qualitative Data for a Structurally Related Efflux Pump Inhibitor (for comparison):

Compound	Effect	Bacterial Strain	Reference
1-benzyl-1,4-diazepane	Increased ethidium bromide accumulation	E. coli overexpressing AcrAB and AcrEF	

Safety and Handling

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Toxicity: The toxicological properties of this compound have not been fully investigated. Handle with care as a potentially hazardous substance. Refer to the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

The information provided in these application notes is for research purposes only and is based on the scientific literature for structurally related compounds. The specific biological activities and optimal experimental conditions for 1-(4-Fluorobenzyl)-diazepane dihydrochloride have not been definitively established. Researchers should conduct their own validation and optimization studies. This compound is not intended for diagnostic or therapeutic use in humans or animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-FLUOROBENZYL)-[1,4]DIAZEPANE 2 HCL CAS#: 199672-23-6 [m.chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 1-(4-Fluorobenzyl)-diazepane Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177028#1-4-fluorobenzyl-diazepane-dihydrochloride-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com